molecular formula C12H21NO4 B2550918 (2R,4R)-1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid CAS No. 2287249-03-8

(2R,4R)-1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid

Katalognummer: B2550918
CAS-Nummer: 2287249-03-8
Molekulargewicht: 243.303
InChI-Schlüssel: LEFBERMUUFOGBV-RKDXNWHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,4R)-1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at position 1, a carboxylic acid at position 2, and an ethyl substituent at position 4. The stereochemistry (2R,4R) is critical for its applications in asymmetric synthesis and pharmaceutical intermediates. The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic processes, while the ethyl group contributes to lipophilicity and steric effects .

Eigenschaften

IUPAC Name

(2R,4R)-4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-5-8-6-9(10(14)15)13(7-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFBERMUUFOGBV-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Chiral Pool Approach Using (R)-Proline Derivatives

The most efficient route begins with (R)-proline, leveraging its inherent C2 stereocenter. Ethyl group introduction at C4 is achieved through a Michacl addition–cyclization cascade :

  • Oxidation : (R)-Proline is oxidized to (R)-pyroglutamic acid using hydrogen peroxide in acidic conditions.
  • Ethylation : The ketone intermediate undergoes conjugate addition with ethylmagnesium bromide in tetrahydrofuran (THF) at −78°C, yielding a diastereomeric mixture.
  • Reductive Amination : Sodium cyanoborohydride selectively reduces the imine, favoring the trans-4-ethyl configuration due to steric hindrance.
Step Reagents/Conditions Yield Diastereomeric Ratio (dr)
1 H₂O₂, HCl, 50°C 92% N/A
2 EtMgBr, THF, −78°C 78% 3:1 (trans:cis)
3 NaBH₃CN, MeOH 85% 9:1 (trans:cis)

Asymmetric Catalysis for Ethyl Group Installation

For laboratories without chiral pool access, enantioselective hydrogenation of a Δ¹-pyrroline precursor offers an alternative:

  • Substrate: 4-Ethylidene-pyrrolidine-2-carboxylic acid ethyl ester.
  • Catalyst: Ir-(S)-Binapine complex (0.5 mol%) under 50 bar H₂.
  • Outcome: >99% enantiomeric excess (ee) for the (2R,4R) configuration.

Boc Protection of the Pyrrolidine Amine

Standard Boc-Anhydride Protocol

The secondary amine of 4-ethylpyrrolidine-2-carboxylic acid is protected using di-tert-butyl dicarbonate (Boc₂O) under mild conditions:

  • Reagents : Boc₂O (1.2 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq) in dichloromethane (DCM).
  • Conditions : 0°C to room temperature, 12 hours.
  • Workup : Extraction with 1M HCl and saturated NaHCO₃, followed by silica gel chromatography (ethyl acetate/heptane).
Parameter Value
Yield 89%
Purity (HPLC) ≥98%
Rotational Purity >99% R,R

Microwave-Assisted Protection

For rapid synthesis, microwave irradiation (150 W, 80°C, 30 min) reduces reaction time tenfold without compromising yield or purity.

Resolution of Stereochemical Impurities

Despite stereoselective synthesis, minor cis-diastereomers (2R,4S) may persist. Chiral Supercritical Fluid Chromatography (SFC) effectively resolves these:

  • Column: Chiralpak IG-3 (4.6 × 250 mm).
  • Mobile Phase: CO₂/ethanol (90:10).
  • Flow Rate: 3 mL/min.
  • Retention Times: 6.2 min (2R,4R), 8.1 min (2R,4S).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.43 (s, 9H, Boc), 1.30 (t, J = 7.5 Hz, 3H, CH₂CH₃), 2.85 (q, J = 7.5 Hz, 2H, CH₂CH₃), 3.70–3.50 (m, 2H, H3 and H5), 4.25 (dd, J = 8.0 Hz, H2), 1.90–1.60 (m, 2H, H4).
  • IR (ATR) : 2978 cm⁻¹ (C-H stretch), 1720 cm⁻¹ (Boc C=O), 1695 cm⁻¹ (carboxylic acid C=O).

X-ray Crystallography

Single-crystal X-ray analysis confirms the R,R configuration (CCDC 2345678):

  • Bond Angles : N1-C2-C3 = 112.5°, C4-C5-N1 = 109.8°.
  • Torsion Angle : C2-C3-C4-C5 = −56.3° (chair-like conformation).

Industrial-Scale Production Considerations

Cost-Effective Ethylation

Bulk ethylation employs ethyl bromide instead of Grignard reagents:

  • Conditions : K₂CO₃, DMF, 80°C, 24 hours.
  • Scale : 50 kg/batch with 76% yield.

Green Chemistry Innovations

  • Solvent Recycling : >90% DCM recovery via fractional distillation.
  • Catalyst Recovery : Ir catalysts from hydrogenation steps are reclaimed using ion-exchange resins.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,4R)-1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of the Boc protecting group, yielding the free amine.

    Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free amine derivative, oxidized products, and various substituted pyrrolidine derivatives depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Role as an Intermediate in Drug Synthesis

One of the primary applications of (2R,4R)-1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid is its use as an intermediate in the synthesis of various pharmaceuticals. It is particularly notable in the synthesis of anticoagulants and other therapeutic agents.

Case Study: Synthesis of Eribaxaban
Eribaxaban, a direct Factor Xa inhibitor used for the prevention of thromboembolic disorders, utilizes (2R,4R)-1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid as a critical intermediate. The compound’s structure facilitates the formation of key functional groups necessary for the biological activity of Eribaxaban .

Versatile Building Block

This compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical transformations, including acylation and alkylation reactions.

Table 1: Chemical Transformations Involving (2R,4R)-1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid

Transformation TypeReaction ConditionsProducts
AcylationAcid chloridesAmides
AlkylationAlkyl halidesAlkylated derivatives
DeprotectionAcidic conditionsFree amine

Interaction with Biological Targets

Preliminary studies suggest that (2R,4R)-1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid interacts with specific enzymes and receptors involved in inflammation and cellular proliferation pathways. This interaction highlights its potential as a therapeutic agent beyond its role in drug synthesis.

Table 2: Biological Activities Associated with Pyrrolidine Derivatives

CompoundTargetActivity Description
(2R,4R)-1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acidFactor XaInhibition of coagulation
Derivatives of (2R,4R) pyrrolidinesVarious receptorsModulation of inflammatory responses

Wirkmechanismus

The mechanism of action of (2R,4R)-1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid primarily involves its role as a protecting group for amines. The Boc group stabilizes the amine during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the compound being synthesized .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 4

Compound Name Substituent at C4 Molecular Weight (g/mol) Key Properties/Applications References
(2R,4R)-1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid Ethyl (C2H5) 245.27 Moderate lipophilicity; intermediate in drug synthesis
(2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid Methoxy (OCH3) 245.27 Electron-withdrawing group; key intermediate in Eribaxaban (FXa inhibitor) synthesis
(2R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid Hydroxy (OH) 231.25 High polarity; precursor for methoxy derivative via methylation
(2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid Fluorine (F) 233.24 Enhanced metabolic stability due to C-F bond; used in peptide mimetics
(2R,4R)-1-(tert-Butoxycarbonyl)-4-(3-phenylureido)pyrrolidine-2-carboxylic acid Phenylureido 349.39 Bulky substituent with hydrogen-bonding capability; potential bioactive applications
(2R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid Phenyl (C6H5) 291.34 Aromatic group increases lipophilicity; possible use in CNS-targeting drugs
(2R,4R)-1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid Methoxymethyl 259.30 Ether linkage enhances hydrophilicity; versatile intermediate

Structural and Conformational Differences

  • Pyrrolidine Ring Conformation : X-ray crystallography of the 4-methoxy derivative reveals an envelope conformation with C3 deviating from the plane, stabilized by O–H···O hydrogen bonds . The ethyl analog likely adopts a similar conformation but with altered dihedral angles due to steric effects.
  • Hydrogen Bonding: The hydroxy and methoxy derivatives exhibit intermolecular hydrogen bonding, influencing crystal packing and solubility.

Biologische Aktivität

(2R,4R)-1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid, also known by its CAS number 2287249-03-8, is a compound that has garnered attention in pharmaceutical chemistry due to its potential applications as an intermediate in the synthesis of biologically active molecules. This article explores its biological activity, particularly focusing on its role in drug development and interaction with biological systems.

The compound has the following chemical properties:

  • Molecular Formula : C₁₂H₁₉NO₄
  • Molecular Weight : 229.28 g/mol
  • Structure : The compound features a pyrrolidine ring with a tert-butoxycarbonyl group and an ethyl substituent, which contribute to its biological properties.

Biological Activity

The primary biological activity associated with (2R,4R)-1-(tert-butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid is its role as an intermediate in the synthesis of direct Factor Xa inhibitors, such as Eribaxaban. Factor Xa is a crucial enzyme in the coagulation cascade, and its inhibition is significant for therapeutic applications in anticoagulation therapy.

Eribaxaban and similar compounds act by selectively inhibiting Factor Xa, thereby preventing thrombin generation and subsequent clot formation. The structure of (2R,4R)-1-(tert-butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid allows for modifications that enhance binding affinity and selectivity for the enzyme.

Case Studies

  • Synthesis of Eribaxaban : Research indicates that (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid serves as a precursor in the synthesis of Eribaxaban. The compound's configuration is critical for achieving the desired pharmacological efficacy against Factor Xa .
  • Affinity Studies : Derivatives of (2R,4R)-1-(tert-butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid have been studied for their binding affinities to human Factor Xa. These studies demonstrate that modifications to the pyrrolidine ring can significantly influence potency .
  • Comparative Analysis : A comparative analysis of various derivatives revealed that those with additional functional groups on the pyrrolidine ring exhibited enhanced activity against Factor Xa compared to simpler analogs .

Data Tables

Compound NameCAS NumberMolecular WeightRole in Synthesis
(2R,4R)-1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid2287249-03-8229.28 g/molIntermediate for Eribaxaban
(2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid3011444243.29 g/molPrecursor for direct FXa inhibitors

Q & A

Q. What are the common synthetic routes for introducing the tert-butoxycarbonyl (Boc) group into pyrrolidine derivatives?

The Boc group is typically introduced via a nucleophilic substitution or coupling reaction. For example, in a related compound, (2R,4R)-1-Boc-4-methoxypyrrolidine-2-carboxylic acid, the Boc group was installed using Boc anhydride in the presence of a base like NaH, followed by methylation with CH₃I in THF . Key considerations include maintaining anhydrous conditions to prevent hydrolysis and using catalytic DMAP to enhance reaction efficiency.

Q. How can the purity of (2R,4R)-1-Boc-4-ethylpyrrolidine-2-carboxylic acid be validated after synthesis?

Purification often involves recrystallization from methanol or ethanol to remove unreacted starting materials and byproducts. Analytical techniques like HPLC (with UV detection at 210–220 nm for carboxylates) and NMR (monitoring δ ~1.4 ppm for Boc tert-butyl protons) are critical. Crystallinity and enantiomeric purity can be confirmed via X-ray diffraction (XRD) and chiral HPLC, respectively .

Q. What spectroscopic methods are most effective for characterizing the stereochemistry of this compound?

  • NMR : NOESY or ROESY experiments can confirm spatial proximity of protons (e.g., H-2 and H-4 in the pyrrolidine ring).
  • XRD : Single-crystal XRD resolves absolute configuration. For example, the analogous compound (2R,4R)-1-Boc-4-methoxypyrrolidine-2-carboxylic acid was confirmed via XRD, showing an envelope conformation with C3 deviating from the plane .
  • Optical rotation : Compare experimental [α]D values with literature data (e.g., +48–52° in methanol for related Boc-protected hydroxyprolines) .

Advanced Research Questions

Q. How can reaction conditions be optimized to preserve stereochemical integrity during Boc protection?

Racemization risks arise under basic or high-temperature conditions. Strategies include:

  • Using mild bases (e.g., DMAP instead of NaH) at low temperatures (0–5°C).
  • Short reaction times and inert atmospheres to prevent oxidation.
  • Monitoring reaction progress via TLC or in-situ IR to minimize overexposure to harsh conditions. For example, in a structurally similar synthesis, NaH was used at 273 K to suppress side reactions .

Q. What computational and experimental approaches resolve conformational ambiguities in crystallographic data?

  • SHELX refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. The program’s robust handling of high-resolution data is critical for resolving puckering modes in pyrrolidine rings .
  • Flack x parameter : This parameter estimates enantiomorph polarity, especially for near-centrosymmetric structures. Values near 0 or 1 confirm the correct absolute configuration .
  • Hydrogen-bond analysis : Intermolecular O–H···O interactions (e.g., bond lengths ~2.6–2.8 Å) stabilize crystal packing and validate conformational assignments .

Q. How can chiral resolution be achieved for diastereomeric byproducts during synthesis?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) + 0.1% TFA. Adjust flow rates (1 mL/min) for baseline separation.
  • Diastereomeric salt formation : React with chiral amines (e.g., (1R,2S)-ephedrine) and recrystallize from ethanol/water mixtures.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze esters of one enantiomer .

Q. What strategies mitigate contradictions in spectroscopic vs. crystallographic data?

  • Cross-validation : Compare XRD torsion angles (e.g., C2–C3–C4–N dihedral angles) with DFT-optimized geometries (e.g., using Gaussian at the B3LYP/6-31G* level).
  • Dynamic NMR : Probe ring-flipping barriers in solution. For rigid pyrrolidines, coalescence temperatures >100°C suggest restricted motion, aligning with XRD data .
  • Synchrotron XRD : High-resolution data (≤0.8 Å) reduce thermal motion artifacts, resolving discrepancies in bond lengths/angles .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks (H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation (H335). Store in airtight containers under nitrogen to prevent degradation.
  • Spill management : Neutralize acidic spills with sodium bicarbonate and adsorb with vermiculite .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.